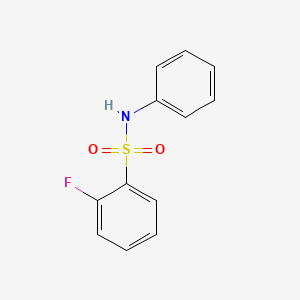

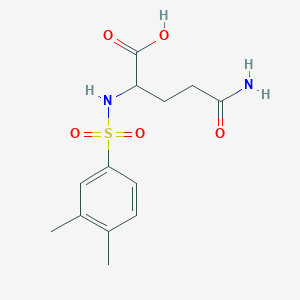

![molecular formula C17H21NO2 B2388572 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-ethoxyphenyl)ethanone CAS No. 1797904-52-9](/img/structure/B2388572.png)

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-ethoxyphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-ethoxyphenyl)ethanone, also known as RTI-126, is a chemical compound used in scientific research. It is a potent and selective dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine in the brain, leading to increased levels of dopamine in the synapses.

Scientific Research Applications

Synthesis and Stereochemical Analysis

The stereochemical determination and synthesis of active metabolites of potent kinase inhibitors have been a significant area of application. For instance, the synthesis of 1-(4-(4-((1R,5R,6R)-6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-(pyridin-4-yl)urea, an active metabolite of the PI3 kinase inhibitor PKI-179, showcases the application in the precise synthesis of complex molecules with potential therapeutic value (Chen et al., 2010).

Structural Analysis and Synthetic Applications

The structural analysis and synthesis of related bicyclic compounds demonstrate the utility in developing new chemical entities. For example, the Bamford–Stevens reaction of related bicyclic ketones has led to the discovery of new compounds with unique structures and potential for further chemical modification (Bondavalli et al., 1979).

Photophysical Properties and Potential Applications

The synthesis of aza-BODIPYs bearing naphthyl groups from related ethanone starting materials illustrates the exploration of photophysical properties for potential applications such as photosensitizers in medical and material sciences. This work highlights the impact of structural modification on the absorption and emission properties of these compounds (Jiang et al., 2015).

Exploration of Analgetic Properties

The structural modification and analysis of azabicycloalkanes demonstrate the scientific interest in understanding the relationship between molecular structure and biological activity, particularly in the search for new analgesics. This area of research is pivotal in identifying new therapeutic agents with improved safety and efficacy profiles (Takeda et al., 1977).

Discovery of Nonpeptide Antagonists

Research into the discovery of nonpeptide antagonists of receptors, utilizing the structural motifs similar to the query compound, underscores the importance of these chemical structures in the development of new drugs. The identification of potent antagonists for specific receptors can lead to significant advancements in the treatment of various diseases (Snider et al., 1991).

properties

IUPAC Name |

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-ethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-2-20-16-10-6-13(7-11-16)12-17(19)18-14-4-3-5-15(18)9-8-14/h3-4,6-7,10-11,14-15H,2,5,8-9,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTURQNLUVOXURL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2C3CCC2C=CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2388492.png)

![3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride](/img/structure/B2388499.png)

![7-(4-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2388500.png)

![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2388501.png)

![3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2388502.png)

![N-(3-acetylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2388505.png)

![N-(3-(methylthio)phenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2388509.png)